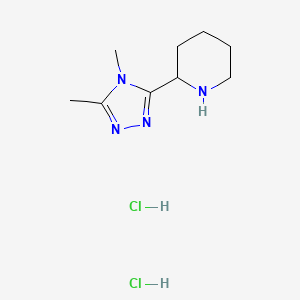

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-7-11-12-9(13(7)2)8-5-3-4-6-10-8;;/h8,10H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTPEQKULKIBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2CCCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation via Cyclization Reactions

The 1,2,4-triazole core is typically synthesized through cyclization reactions involving hydrazine derivatives. A widely adopted method involves the reaction of hydrazine hydrate with methyl isothiocyanate under alkaline conditions to form 3-mercapto-4-methyl-4H-1,2,4-triazole intermediates. For instance, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine is synthesized via sequential hydrazide formation, cyclization with methyl isothiocyanate, and thiol functionalization. Alternative routes employ dimethyl N-cyanoiminodithiocarbonate as a cyclizing agent, which reacts with sulfonamide precursors in acetone under reflux to yield triazole-thioether intermediates.

Key parameters influencing triazole synthesis include:

Piperidine Ring Functionalization

Piperidine derivatives are often prepared via reductive amination or alkylation. For example, 4-(4-substituted piperazin-1-yl)piperidine intermediates are synthesized by reacting N-boc-piperidin-4-one with anilines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This method achieves yields >75% under mild conditions (20°C, 24 h). Alternatively, 1,4-dibromobutane is used to alkylate piperidine precursors, followed by deprotection to yield secondary amines.

Coupling of Triazole and Piperidine Moieties

The integration of triazole and piperidine subunits is achieved through nucleophilic substitution or thioether coupling. A representative protocol involves reacting 3-mercapto-4-methyl-4H-1,2,4-triazole with 1-(bromomethyl)piperidine in ethanol under reflux. This reaction proceeds via thiolate displacement, with yields exceeding 80% when catalyzed by potassium carbonate . Patent literature describes advanced coupling strategies using 1,3-dibromopropane as a linker, enabling the formation of stable C–S bonds between heterocycles.

Salt Formation to Dihydrochloride

Conversion of the free base to the dihydrochloride salt is critical for enhancing solubility and stability. The free base is treated with concentrated hydrochloric acid (HCl) in ethanol or aqueous methanol, followed by crystallization. For instance, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine is dissolved in ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered, washed with cold ether, and dried under vacuum, yielding the dihydrochloride salt with >95% purity.

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triazole cyclization | Acetone | 60 | 85–90 |

| Piperidine alkylation | Dichloromethane | 25 | 75–80 |

| Salt formation | Ethanol/H₂O | 0–5 | 90–95 |

Purification Techniques

- Column chromatography (silica gel, chloroform/methanol) isolates intermediates.

- Recrystallization from ethanol/water mixtures ensures high-purity dihydrochloride products.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs in Piperidine-Triazole Systems

4-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride (CAS 332948-47-7)

- Key Differences : Lacks the 4,5-dimethyl substituents on the triazole ring.

- Implications : The absence of methyl groups likely reduces steric hindrance and lipophilicity compared to the target compound. This may affect binding affinity in receptor-based applications.

(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (SY190762)

- Key Differences : Replaces the piperidine ring with a methylamine group.

- Implications : The piperidine moiety in the target compound may confer improved solubility (via dihydrochloride salt) and altered pharmacokinetics due to ring rigidity .

3-Amino-4-(Substituted Benzyloxyimino)piperidine Dihydrochlorides ()

- Examples : Compounds 13c, 13d, 13e, 13f, and 13g.

- Key Differences: Feature a benzyloxyimino group at the 4-position of piperidine instead of a triazole.

- Physicochemical Data: Compound Melting Point (°C) MS-ESI (m/z) Notable NMR Signals (1H-NMR) 13c 189–192 278 (M+H)+ δ 3.85 (s, 6H, OCH3) 13g 193–195 292 (M+H)+ δ 6.00 (s, 2H, OCH2O)

Substituent Effects on Physicochemical Properties

4,5-Dimethyltriazole vs. Unsubstituted Triazole :

- The dimethyl groups on the triazole in the target compound increase steric bulk and electron-donating effects, which may enhance metabolic stability and lipophilicity.

- In contrast, the unsubstituted triazole in CAS 332948-47-7 offers fewer steric constraints, possibly favoring interactions with planar binding pockets .

- Piperidine vs.

Biological Activity

Overview

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a triazole moiety, which is known for its diverse pharmacological effects. The biological activity of this compound is primarily attributed to the triazole structure, which has been shown to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 1250820-70-2 |

| IUPAC Name | 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |

The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes involved in fungal and bacterial metabolism, thereby exhibiting antimicrobial properties. Additionally, the compound may modulate various signaling pathways in cancer cells, contributing to its anticancer potential.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Antimicrobial Activity :

- Triazole derivatives are known for their antifungal properties. Studies have shown that compounds containing triazole rings exhibit significant activity against various fungal pathogens.

- For instance, derivatives similar to 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine have demonstrated efficacy against Candida albicans and other Gram-positive and Gram-negative bacteria .

-

Anticancer Activity :

- The compound has been evaluated for its antiproliferative effects against several cancer cell lines. In vitro studies indicate that it may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Molecular docking studies have revealed high binding affinities to targets involved in cancer progression, suggesting a robust mechanism for its anticancer effects .

- Antioxidant Properties :

Case Study 1: Antifungal Activity

In a comparative study examining the antifungal efficacy of various triazole derivatives, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine displayed significant inhibition against Candida albicans with a Minimum Inhibitory Concentration (MIC) comparable to established antifungals.

Case Study 2: Anticancer Efficacy

A series of experiments on breast and colon cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, a comparison with related triazole compounds is presented below:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine | 0.68 | Similar piperidine structure; different substitution pattern |

| 5-Amino-4H-1,2,4-triazole-3-carboxylic acid | 0.61 | Contains an amino group; varied biological activity |

| 5-Methyl-4H-1,2,4-triazol-3-amine | 0.58 | Amino substitution on triazole; different pharmacological properties |

Q & A

Q. What synthetic methodologies are optimal for producing high-purity 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of piperidine precursors with hydrazine derivatives to form the triazole ring. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For purity ≥95%, use recrystallization in ethanol/water (1:3 v/v) and monitor via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) . Post-synthesis, confirm stoichiometry via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer : Employ 1H/13C NMR (400 MHz, DMSO-d6) to verify piperidine and triazole ring integration. Key NMR signals: piperidine δ 1.4–2.8 ppm (multiplet), triazole δ 7.9–8.1 ppm (singlet). High-resolution mass spectrometry (HRMS-ESI+) confirms molecular weight (theoretical: ~292.2 g/mol) . PXRD patterns should align with simulated data from analogous piperidine-triazole structures .

Q. How should researchers handle solubility challenges in pharmacological assays?

- Methodological Answer : Due to its dihydrochloride salt form, the compound exhibits high solubility in polar solvents (e.g., water, ethanol). For in vitro assays, prepare 10 mM stock in DMSO (ensure <0.1% water to prevent hydrolysis). For aqueous buffers (pH 7.4), use sonication (30 min, 37°C) to achieve homogenous dispersion .

Advanced Research Questions

Q. How can contradictory data on this compound’s monoamine transporter inhibition be resolved?

- Methodological Answer : Use orthogonal assays:

- Radioligand binding : Compare affinity (Ki) for DAT, SERT, and NET using [3H]GBR-12935 (1 nM) .

- Functional uptake assays : Measure IC50 in HEK293 cells expressing human transporters, with GBR-12909 dihydrochloride (1 µM) as a positive control .

Normalize data to cell viability (LDH release assay) and account for batch-to-batch variability via QC protocols (HPLC purity >98%) .

Q. What computational strategies predict this compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER20, 100 ns) to calculate logP (target: 1.5–2.5) and polar surface area (<90 Ų). Validate with PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates BBB penetration). Correlate with in vivo brain/plasma ratios in rodents (target: 0.3–3.0) .

Q. How do structural modifications influence its histamine receptor binding specificity?

- Methodological Answer : Synthesize analogs with:

- Triazole substituents : Compare methyl vs. ethyl groups (synthesized via reductive amination ).

- Piperidine modifications : Introduce sulfonyl or acyl groups (see analogous 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives ).

Test H1/H3 receptor affinity via competitive binding assays (IC50 ≤ 100 nM for selectivity) .

Key Notes

- Safety : Use PPE (gloves, goggles) during synthesis; store at -20°C under argon to prevent degradation .

- Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) .

- Structural Insights : Compare crystallographic data with analogous 4H-1,2,4-triazol-3-yl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.